molecular formula C44H74N4O8 B1664246 gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide CAS No. 130316-95-9

gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide

Cat. No. B1664246
M. Wt: 787.1 g/mol
InChI Key: NVMVSIUABPBQIL-UOKFUGOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 74273 is a nonpeptidic and renin inhibitor. It may be used to treat cardiovascular diseases due to renin inhibition.

Scientific Research Applications

In Vivo Radioligand for Acetylcholinesterase

Gamma-Hydroxy-Delta-Amino-Cyclohexanehexanamide derivatives, such as 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, have been studied for their potential as in vivo radioligands for acetylcholinesterase (AChE) inhibitors. These compounds demonstrate good blood-brain permeability, although their uniform regional brain distribution limits their effectiveness for in vivo imaging studies of AChE in the mammalian brain (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).

Potential Selective Antagonists of Neuroexcitatory Amino Acids

Derivatives such as the bicyclic lactones derived from kainic acid have been designed and synthesized as potential selective antagonists of neuroexcitatory amino acids. These compounds show promising inhibition of Na+ fluxes induced by neuroexcitants like kainic acid and N-methyl-D-aspartic acid, suggesting potential therapeutic applications in neurology (Goldberg, Luini, & Teichberg, 1983).

Leukotriene A4 Hydrolase Inhibitors

Gamma-Hydroxy-Delta-Amino-Cyclohexanehexanamide analogs have been identified as potent leukotriene A4 hydrolase inhibitors. This enzyme is a key target for pharmacological intervention in diseases like inflammatory bowel disease, psoriasis, rheumatoid arthritis, and asthma. Studies have led to the identification of clinical candidates such as SC-57461A, demonstrating the potential of these compounds in treating inflammatory conditions (Penning et al., 2002).

Synthesis of Potent Analgesics

Compounds like methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate have been synthesized as part of the study on gamma-Hydroxy-Delta-Amino-Cyclohexanehexanamide derivatives. These studies focus on achieving suitable substitutions on nitrogen atoms to create extremely potent analgesics, indicating the potential of these compounds in pain management (Van Daele et al., 1976).

Topical Drug Delivery Prodrugs

Research into morpholinyl- and methylpiperazinylacyloxyalkyl esters of certain acids has been conducted to evaluate their potential as prodrugs for topical drug delivery. These studies demonstrate that the appropriate combination of aqueous solubility, lipophilicity, and fast enzymatic hydrolysis can lead to improved topical delivery, highlighting the versatility of gamma-Hydroxy-Delta-Amino-Cyclohexanehexanamide derivatives in drug delivery systems (Rautio et al., 2000).

properties

CAS RN

130316-95-9

Product Name

gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide

Molecular Formula

C44H74N4O8

Molecular Weight

787.1 g/mol

IUPAC Name

6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[(2S)-1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoyl]amino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide

InChI

InChI=1S/C44H74N4O8/c1-5-6-18-40(56-41(30-35-16-11-8-12-17-35)44(52)48-23-19-36(20-24-48)55-32-53-4)43(51)46-38(29-34-14-9-7-10-15-34)39(49)31-37(33(2)3)42(50)45-21-13-22-47-25-27-54-28-26-47/h8,11-12,16-17,33-34,36-41,49H,5-7,9-10,13-15,18-32H2,1-4H3,(H,45,50)(H,46,51)/t37?,38?,39?,40-,41-/m0/s1

InChI Key

NVMVSIUABPBQIL-UOKFUGOKSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)O[C@@H](CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC

SMILES

CCCCC(C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)OC(CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC

Canonical SMILES

CCCCC(C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)OC(CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 74273
A-74273
A74273
gamma-hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide
Reactant of Route 2
Reactant of Route 2
gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide
Reactant of Route 3
gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide
Reactant of Route 4
gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide
Reactant of Route 5
Reactant of Route 5
gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide
Reactant of Route 6
gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide

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